molecular formula C19H16N4O2 B3490605 N-[3-(benzylcarbamoyl)phenyl]pyrazine-2-carboxamide

N-[3-(benzylcarbamoyl)phenyl]pyrazine-2-carboxamide

Cat. No.: B3490605
M. Wt: 332.4 g/mol
InChI Key: RWMVCNXICBNXEU-UHFFFAOYSA-N
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Description

N-[3-(benzylcarbamoyl)phenyl]pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound consists of a pyrazine ring substituted with a carboxamide group and a benzylcarbamoyl phenyl group, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzylcarbamoyl)phenyl]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-(benzylcarbamoyl)aniline to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzylcarbamoyl)phenyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(benzylcarbamoyl)phenyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death. Additionally, the compound may interact with other enzymes and proteins involved in bacterial metabolism .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)pyrazine-2-carboxamide
  • N-(2-ethylhexyl)pyrazine-2-carboxamide
  • N-(4-fluorobenzyl)pyrazine-2-carboxamide

Uniqueness

N-[3-(benzylcarbamoyl)phenyl]pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyrazine derivatives. Its benzylcarbamoyl group enhances its lipophilicity and ability to penetrate biological membranes, making it a promising candidate for drug development .

Properties

IUPAC Name

N-[3-(benzylcarbamoyl)phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c24-18(22-12-14-5-2-1-3-6-14)15-7-4-8-16(11-15)23-19(25)17-13-20-9-10-21-17/h1-11,13H,12H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMVCNXICBNXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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